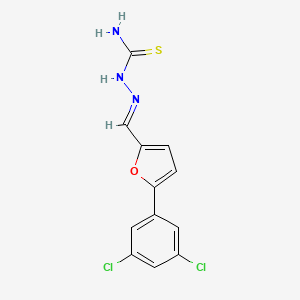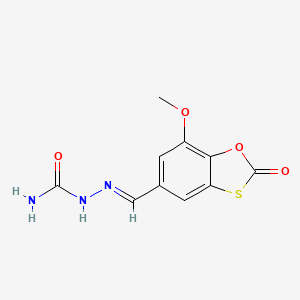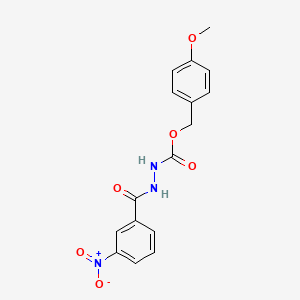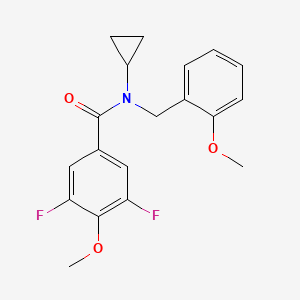
5-(3,5-dichlorophenyl)-2-furaldehyde thiosemicarbazone
Descripción general
Descripción
5-(3,5-dichlorophenyl)-2-furaldehyde thiosemicarbazone, also known as Dp44mT, is a novel metal chelator that has shown promising results in the field of cancer research. Its unique chemical structure and mechanism of action make it a potential candidate for the development of new cancer therapies. In
Mecanismo De Acción
5-(3,5-dichlorophenyl)-2-furaldehyde thiosemicarbazone chelates iron by forming a complex with the metal ion. This complex is then internalized by the cancer cell, where it disrupts the normal iron metabolism. The accumulation of iron in the cytoplasm leads to the production of reactive oxygen species (ROS), which cause oxidative stress and DNA damage. This ultimately leads to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3,5-dichlorophenyl)-2-furaldehyde thiosemicarbazone is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully explore its potential as a cancer therapy.
Direcciones Futuras
There are several future directions for research on 5-(3,5-dichlorophenyl)-2-furaldehyde thiosemicarbazone. One area of interest is the development of new cancer therapies based on this compound. Researchers are exploring the use of this compound in combination with other drugs or therapies to enhance its anti-cancer properties. Another area of interest is the use of this compound in the treatment of other diseases, such as neurodegenerative diseases, where iron accumulation plays a role in disease progression. Overall, this compound is a promising compound with potential applications in the field of cancer research and beyond.
Aplicaciones Científicas De Investigación
5-(3,5-dichlorophenyl)-2-furaldehyde thiosemicarbazone has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound works by chelating iron, which is essential for cancer cell growth and proliferation. This leads to the accumulation of iron in the cytoplasm of cancer cells, causing oxidative stress and ultimately cell death.
Propiedades
IUPAC Name |
[(E)-[5-(3,5-dichlorophenyl)furan-2-yl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-8-3-7(4-9(14)5-8)11-2-1-10(18-11)6-16-17-12(15)19/h1-6H,(H3,15,17,19)/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPFCUBSHONXMQ-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(3-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3888786.png)

![5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3888791.png)
![N'-[(2-chlorobenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide](/img/structure/B3888806.png)
![4-chloro-N'-[(3-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888813.png)

![4-methoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888819.png)
![5-{[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3888831.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3888858.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B3888865.png)
![N'-[(2-chlorobenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B3888876.png)
![N'-[3-(benzyloxy)benzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B3888881.png)